Eperisone

Descripción general

Descripción

Eperisone es un relajante muscular de acción central que se utiliza comúnmente para aliviar la rigidez y el dolor muscular. Se formula como clorhidrato de this compound y es conocido por su capacidad para relajar tanto los músculos esqueléticos como los músculos lisos vasculares. Este compuesto es particularmente eficaz para reducir la miotonía, mejorar la circulación y suprimir el reflejo del dolor .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El clorhidrato de eperisone se puede sintetizar a través de un proceso de varios pasos. Un método común implica la reacción de p-etilpropiofenona con clorhidrato de piperidina y paraformaldehído en isopropanol. La mezcla se refluja a 95-100 °C durante 5-6 horas, seguido de cristalización usando éter isopropílico . Otro método implica disolver la impureza de clorhidrato de this compound crudo en isopropanol, calentar y luego agregar acetona para la cristalización .

Métodos de producción industrial: La producción industrial de clorhidrato de this compound típicamente involucra la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Eperisone experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen clorhidrato de piperidina, paraformaldehído e isopropanol. Las condiciones de reacción a menudo implican reflujo a temperaturas elevadas y posterior cristalización .

Principales productos formados: El producto principal formado a partir de estas reacciones es el clorhidrato de this compound, que se utiliza en formulaciones farmacéuticas. Las impurezas y subproductos se eliminan típicamente mediante procesos de cristalización y purificación .

Aplicaciones Científicas De Investigación

Therapeutic Uses in Muscle Relaxation

Eperisone is primarily utilized for treating conditions characterized by muscle stiffness and pain, particularly in patients suffering from lower back pain and spasticity of spinal muscles. A randomized, double-blind study involving 160 patients demonstrated that this compound significantly reduced spontaneous pain and improved muscle relaxation compared to thiocolchicoside, a commonly used muscle relaxant .

Table 1: Efficacy of this compound in Muscle Relaxation

| Study Type | Sample Size | Treatment Duration | Pain Reduction (%) | Muscle Relaxation Improvement (%) |

|---|---|---|---|---|

| Randomized Control | 160 | 12 days | 20.3 | Significant vs. control |

| Case Study | 1 | Not specified | 100 | Full recovery noted |

Potential in Treating Pulmonary Fibrosis

Recent research indicates that this compound may have therapeutic effects in pulmonary fibrosis. In vitro studies showed it inhibited the transdifferentiation of lung epithelial cells into myofibroblasts, a key process in fibrosis development. In vivo experiments on mice demonstrated that this compound significantly reduced bleomycin-induced pulmonary fibrosis without notable liver or gastrointestinal toxicity .

Table 2: Effects of this compound on Pulmonary Fibrosis

| Study Type | Model Used | Treatment Duration | Key Findings |

|---|---|---|---|

| In Vitro | A549 & LL29 Cells | Not specified | Reduced myofibroblast formation |

| In Vivo | ICR Mice | Not specified | Inhibited pulmonary fibrosis and respiratory dysfunction |

Analgesic Properties

This compound has been found to possess analgesic properties, particularly in the management of acute pain conditions. A study highlighted its efficacy in reducing both spontaneous and provoked pain, suggesting its potential as an adjunct therapy for pain management .

Table 3: Analgesic Efficacy of this compound

| Study Type | Pain Type | Treatment Dosage | Pain Reduction (%) |

|---|---|---|---|

| Clinical Trial | Acute Pain | 50 mg tid | Significant reduction observed |

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, there have been reports of adverse effects such as muscle strength decline and seizures in rare cases. A case study described a patient who experienced bilateral tonic seizures after starting this compound, emphasizing the need for careful monitoring during treatment .

Table 4: Reported Adverse Effects Associated with this compound

Mecanismo De Acción

Eperisone ejerce sus efectos al inhibir la descarga espontánea de las neuronas motoras gamma, lo que disminuye la sensibilidad del huso muscular . También actúa como vasodilatador al antagonizar la entrada de calcio, lo que ayuda a mejorar la circulación sanguínea . Estos mecanismos contribuyen a sus propiedades relajantes musculares y analgésicas.

Comparación Con Compuestos Similares

Eperisone se compara a menudo con otros relajantes musculares como baclofén y tizanidina. A diferencia del baclofén, que aumenta la velocidad de caída de la pierna, el this compound aumenta el número de oscilaciones de la pierna, lo que indica un modo de acción diferente . This compound también se prefiere por su menor incidencia de sedación en comparación con otros medicamentos antiespasmódicos . Compuestos similares incluyen tolperisone y metocarbamol, que también actúan como relajantes musculares pero tienen perfiles farmacológicos diferentes .

Actividad Biológica

Eperisone hydrochloride is a centrally acting muscle relaxant with significant therapeutic potential, particularly in the management of musculoskeletal disorders. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant clinical findings.

This compound primarily acts by inhibiting the pain reflex pathways in the central nervous system, leading to muscle relaxation. It also exhibits vasodilatory effects, enhancing blood flow and reducing muscle spasms. The drug's mechanism involves:

- Inhibition of Spinal Reflexes : this compound modulates neurotransmitter release at spinal synapses, which reduces the excitability of motoneurons.

- Vasodilation : It relaxes vascular smooth muscles, contributing to improved circulation in affected areas.

Treatment of Low Back Pain (LBP)

This compound has been extensively studied for its effectiveness in treating acute low back pain and muscle spasms. A randomized controlled trial involving 240 patients demonstrated significant improvements in pain and mobility:

| Parameter | This compound Group (n=112) | Placebo Group (n=113) | P-value |

|---|---|---|---|

| Improvement in Finger-to-Floor Distance (FFD) | 150.66 to 41.75 cm | 138.51 to 101.60 cm | <0.001 |

| Patients rated "Good-Excellent" | 89 (79.46%) | 43 (38.05%) | <0.001 |

This study indicated that this compound significantly outperformed placebo in reducing pain and improving functional outcomes in patients with acute musculoskeletal spasm associated with LBP .

Comparison with Other Muscle Relaxants

In a comparative study, this compound was evaluated against tizanidine for efficacy and tolerability:

| Drug | Mean Pain Score Reduction (Day 14) | Adverse Events |

|---|---|---|

| This compound | 84.46% | Nausea, dizziness |

| Tizanidine | 81.95% | Drowsiness, dry mouth |

Both drugs showed similar efficacy; however, this compound was noted for a more favorable side effect profile .

Seizure Induction

A notable case report described a patient who developed bilateral tonic seizures after initiating treatment with this compound hydrochloride. The patient's symptoms resolved after discontinuation of the drug and appropriate medical intervention, highlighting the importance of monitoring for adverse effects .

In Vitro Studies

Recent research has demonstrated that this compound exhibits cytotoxic effects on fibroblasts, specifically inhibiting their activation and transdifferentiation into myofibroblasts under TGF-β1 stimulation. This suggests potential applications in fibrotic conditions:

Propiedades

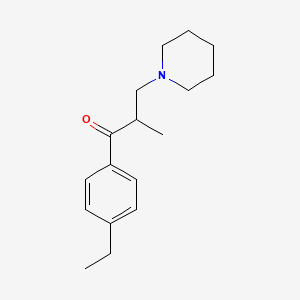

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUNAWUMZGQQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040671 | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64840-90-0 | |

| Record name | Eperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64840-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

170-172 | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone?

A1: this compound hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it inhibits the pain reflex pathway, potentially by suppressing mono- and polysynaptic reflexes in the spinal cord and supraspinal structures [].

Q2: Does this compound have any effects on blood vessels?

A2: Yes, in addition to its central action, this compound also exhibits vasodilatory effects on vascular smooth muscle, potentially by blocking calcium channels [, ]. This contributes to its muscle relaxant properties by improving blood supply to skeletal muscles, counteracting the ischemia caused by muscle contracture. []

Q3: How does this compound affect neurotransmission within the vestibular system?

A3: Studies in anesthetized cats suggest this compound can inhibit synaptic transmission in neurons of the medial vestibular nucleus, particularly those projecting to the abducens nucleus (ascending neurons), without significantly affecting descending neurons projecting to the spinal cord []. This selective inhibition might contribute to its antivertigo effects. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound hydrochloride has the molecular formula C19H27NO.HCl and a molecular weight of 321.87 g/mol.

Q5: How is this compound metabolized in the human body?

A5: this compound is metabolized in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes. Studies show that multiple CYPs are involved, including CYP2J2 and CYP3A4 []. The major metabolic pathways include oxidation and carbonyl reduction, resulting in seven identified metabolites [].

Q6: Are there any factors influencing this compound's pharmacokinetic variability?

A6: Yes, this compound exhibits high pharmacokinetic variability. Population pharmacokinetic modeling identified aspartate aminotransferase levels and smoking status as potential covariates influencing this compound's apparent clearance [].

Q7: What is the bioavailability of oral this compound?

A7: Oral this compound has low bioavailability due to significant first-pass metabolism in the intestines [].

Q8: Has a transdermal delivery system for this compound been explored?

A8: Yes, research has explored transdermal patches as an alternative delivery method for this compound. Studies in rats have shown that transdermal this compound exhibits significantly enhanced and longer-lasting muscle relaxant activity compared to oral administration, suggesting improved absorption and potentially better efficacy and patient compliance [].

Q9: What are the common clinical applications of this compound?

A9: this compound is primarily prescribed for the relief of muscle stiffness, spasm, and pain associated with musculoskeletal disorders. Some common conditions include low back pain, cervical spondylitis, and spastic palsy [, , , ].

Q10: Has this compound been studied in the treatment of acute musculoskeletal spasm associated with low back pain?

A10: Yes, randomized, double-blind, placebo-controlled trials have investigated the efficacy of this compound in treating acute musculoskeletal spasm associated with low back pain []. These trials reported significant improvements in finger-to-floor distance, lumbar pain, and reduced need for rescue medication in patients treated with this compound compared to placebo [].

Q11: Can this compound cause QT prolongation or other cardiac effects?

A11: While rare, case reports describe the potential for this compound overdose to induce severe QT prolongation and torsades de pointes, particularly in patients concurrently taking medications that prolong the QT interval [].

Q12: What analytical techniques are commonly used to quantify this compound?

A12: Several analytical methods have been developed and validated for the quantification of this compound in various matrices. These include:

- High-performance liquid chromatography (HPLC) coupled with various detection techniques: This includes HPLC with ultraviolet detection (HPLC-UV) [, , , , ], HPLC with electrospray ionization-mass spectrometry (HPLC-ESI-MS) [, ], and HPLC with tandem mass spectrometry (LC-MS/MS) [].

- Thin-layer chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for quantifying this compound in pharmaceutical formulations [, , ].

- UV Spectrophotometry: This technique can be used for the simultaneous estimation of this compound in combination with other drugs like Diclofenac Sodium [, , ].

Q13: Are there any specific challenges in formulating stable this compound pharmaceutical products?

A13: Maintaining the stability of this compound in pharmaceutical formulations can be challenging. Research has focused on developing stabilized compositions. One approach involves incorporating an acidifying agent to prevent degradation of this compound salt during storage and enhance its chemical stability [, ].

Q14: What strategies have been explored to improve this compound's bioavailability?

A14: To overcome the limitations of low oral bioavailability, researchers have investigated alternative delivery systems like transdermal patches [, ]. These patches demonstrate prolonged release and enhanced muscle relaxant activity compared to oral administration, indicating their potential for improving patient compliance and therapeutic outcomes.

Q15: Is there evidence of resistance development to this compound's therapeutic effects?

A15: Currently, there is no published research reporting the development of resistance to this compound's muscle relaxant effects.

Q16: Are there any known drug interactions with this compound?

A16: While drug interaction studies specific to this compound are limited, caution should be exercised when co-administering it with other centrally acting drugs or medications known to prolong the QT interval, given its potential for additive effects [].

Q17: Has this compound's environmental impact been studied?

A17: Currently, there is limited publicly available research investigating the environmental impact and degradation of this compound.

Q18: Are there any known alternatives or substitutes for this compound?

A18: Several other muscle relaxants are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.